molecular formula C16H14O4 B6400391 2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261973-59-4

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6400391
CAS RN: 1261973-59-4
M. Wt: 270.28 g/mol
InChI Key: NWWOJZAFLGLBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% (2-AP5MB), is a synthetic organic compound that is used as an intermediate in laboratory experiments for the synthesis of a variety of compounds. It is a white, crystalline solid with a melting point of 192-194°C and a molecular weight of 212.24 g/mol. 2-AP5MB is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is an intermediate in the synthesis of a variety of compounds, and its mechanism of action is dependent on the compound it is used to synthesize. For example, voriconazole acts by inhibiting the growth of fungi by blocking the enzyme sterol 14-demethylase, while ibuprofen acts by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize can have biochemical and physiological effects. For example, voriconazole has been found to inhibit the growth of fungi, while ibuprofen has been found to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is a useful intermediate for the synthesis of a variety of compounds, and it has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in 95% pure form, which makes it ideal for use in synthesizing pharmaceuticals and other organic compounds. Additionally, it is stable at room temperature and has a low melting point, making it easy to handle and store. However, it is important to note that 2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is a hazardous compound and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%. It could be used as an intermediate in the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used to synthesize derivatives of existing drugs, such as voriconazole, ibuprofen, and gabapentin. Finally, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings.

Synthesis Methods

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is typically synthesized via a two-step process. The first step involves the acetylation of 5-methoxybenzoic acid with acetic anhydride, followed by the addition of sodium hydroxide to produce 2-(3-acetylphenyl)-5-methoxybenzoic acid. The second step involves the conversion of the acid to its 95% pure form, which can be accomplished by recrystallization or column chromatography.

Scientific Research Applications

2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of derivatives of the drug voriconazole, an antifungal used to treat fungal infections. Additionally, 2-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of the anti-inflammatory drug ibuprofen and the anticonvulsant drug gabapentin.

properties

IUPAC Name

2-(3-acetylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(20-2)9-15(14)16(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOJZAFLGLBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689749
Record name 3'-Acetyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-59-4
Record name 3'-Acetyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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